3-(2H-1,3-benzodioxol-4-yl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide
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Description
3-(2H-1,3-benzodioxol-4-yl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, NBQX. It is a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor present in the central nervous system.
Scientific Research Applications
- AKOS034361655 exhibits potential as an anticancer agent. Research suggests that it interferes with cancer cell growth and induces apoptosis (programmed cell death) in certain cancer types .
- Inflammation plays a crucial role in various diseases. AKOS034361655 has demonstrated anti-inflammatory properties by modulating inflammatory mediators .
- It may enhance neuronal survival, reduce oxidative stress, and inhibit neuroinflammation, making it relevant for neurodegenerative research .
- Preliminary studies indicate that AKOS034361655 possesses antiviral activity against certain viruses. It may inhibit viral replication or entry .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotection
Antiviral Activity
Cardiovascular Health
properties
IUPAC Name |
3-(1,3-benzodioxol-4-yl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3/c22-12-16(11-15-7-4-10-19-20(15)26-13-25-19)21(24)23-18-9-3-6-14-5-1-2-8-17(14)18/h1-11H,13H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHLTKOWEXPUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C=C(C#N)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-1,3-benzodioxol-4-yl)-2-cyano-N-(naphthalen-1-yl)prop-2-enamide |
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